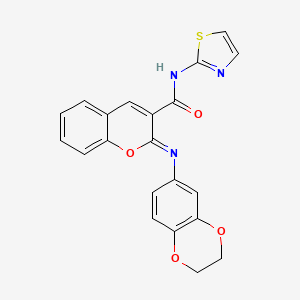

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Description

This compound features a chromene scaffold fused with a benzodioxin-imino group and a thiazole-substituted carboxamide. Chromene derivatives are known for planar aromatic systems that enhance π-π stacking, while the benzodioxin moiety contributes electron-rich properties and metabolic stability. The thiazole ring, a heterocycle with sulfur and nitrogen atoms, may confer hydrogen-bonding or metal-chelating capabilities. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in central nervous system (CNS) disorders or inflammatory pathways .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4S/c25-19(24-21-22-7-10-29-21)15-11-13-3-1-2-4-16(13)28-20(15)23-14-5-6-17-18(12-14)27-9-8-26-17/h1-7,10-12H,8-9H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGCHFJBHGJJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=NC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327181-81-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships, supported by relevant data tables and case studies.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of 429.4 g/mol . The structure features a chromene core, a thiazole moiety, and a benzodioxin group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H19N3O5 |

| Molecular Weight | 429.4 g/mol |

| CAS Number | 1327181-81-6 |

Antibacterial Activity

Recent studies have demonstrated that derivatives of the benzodioxin structure exhibit significant antibacterial properties. The compound has shown moderate to good activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

In a controlled study, the compound was tested against various bacterial strains. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for gram-positive bacteria.

- For gram-negative bacteria, MIC values were higher, indicating a need for further structural optimization to enhance efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the thiazole ring is believed to play a crucial role in binding to bacterial enzymes involved in these processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzodioxin and thiazole moieties can significantly influence biological activity. For instance:

- Substituents on the benzodioxin ring enhance lipophilicity, improving membrane penetration.

- Variations in the thiazole substituents affect binding affinity to target enzymes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the chromene scaffold exhibit significant anticancer properties. The incorporation of thiazole and benzodioxin rings enhances the lipophilicity and bioavailability of these compounds, facilitating their penetration into cancer cells.

Case Study : A study demonstrated that related compounds showed cytotoxic effects against prostate cancer and melanoma cell lines, with IC50 values indicating potent activity . The mechanism involves inhibition of crucial enzymes involved in DNA synthesis, making these compounds promising candidates for further development.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing thiazole and benzodioxin have been reported to exhibit broad-spectrum antimicrobial effects.

Research Findings : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that modifications at specific positions on the thiazole ring could enhance efficacy .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s.

Experimental Evidence : Compounds similar to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide were synthesized and tested for their inhibitory effects on acetylcholinesterase. Results showed promising inhibition rates, suggesting a possible therapeutic role in cognitive enhancement .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the benzodioxin moiety through cyclization reactions.

- Coupling with thiazole derivatives to introduce the desired functional groups.

- Final purification using chromatographic techniques to isolate the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lecozotan Hydrochloride (C28H29N5O3·HCl)

- Structure : Contains a 2,3-dihydro-1,4-benzodioxin group linked to a piperazine-pyridine-benzamide system.

- Key Differences : Unlike the target compound, Lecozotan lacks a chromene core and instead incorporates a pyridine-piperazine chain. The benzodioxin is directly attached to the piperazine, enhancing its 5-HT1A receptor antagonism for Alzheimer’s therapy .

- Pharmacological Implications : The piperazine-pyridine system in Lecozotan likely improves blood-brain barrier penetration, whereas the target compound’s chromene-thiazole structure may favor different bioavailability or target selectivity.

(2Z)-2-(Substitutedbenzylidene)-Thiazolo[3,2-a]pyrimidine Derivatives

- Structure: Thiazolo-pyrimidine fused systems with aromatic aldehydes (e.g., 4-cyanobenzylidene) .

- Key Differences : These compounds feature a thiazole fused to pyrimidine, whereas the target compound’s thiazole is a terminal substituent. The chromene-benzodioxin system in the target may offer greater planarity compared to the pyrimidine’s bicyclic rigidity.

- Synthetic Routes : Both classes utilize condensation reactions (e.g., Schiff base formation), but the target compound’s synthesis likely involves chromene ring closure via cyclization, as seen in related chromene derivatives .

Chromene Derivatives with Chlorophenyl Substituents

- Structure : Chromene cores substituted with chlorophenyl groups (e.g., 4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene) .

- Key Differences: The target compound replaces chlorophenyl with a benzodioxin-imino group, reducing steric bulk and introducing electron-donating oxygen atoms. This substitution could enhance solubility compared to halogenated analogs.

Benzodithiazine Derivatives

- Structure : Benzodithiazine 1,1-dioxides with methyl or carboxylate substituents .

- Key Differences : Sulfur atoms in benzodithiazine increase ring strain and electron-withdrawing effects, whereas the benzodioxin in the target compound provides a more electron-rich environment. This difference may affect metabolic stability, as sulfur-containing rings are prone to oxidation.

Structural and Functional Data Table

Key Research Findings and Implications

- Electronic Effects: The benzodioxin-imino group in the target compound may enhance electron delocalization across the chromene system, improving binding to aromatic-rich biological targets (e.g., enzymes or receptors) compared to sulfur-containing analogs like benzodithiazines .

- Synthetic Accessibility : Chromene derivatives in are synthesized via cyclization reactions, suggesting a feasible route for the target compound. However, the Z-configuration requires stereoselective imine formation, which may necessitate chiral catalysts or controlled conditions .

- Pharmacological Potential: Structural parallels to Lecozotan (5-HT1A antagonist) and thiazolo-pyrimidines (unknown targets) hint at possible CNS or anti-inflammatory applications, though empirical validation is needed.

Limitations and Contradictions

- Metabolic Stability : Benzodioxin’s oxygen atoms may reduce oxidative metabolism compared to benzodithiazine’s sulfur, but this remains speculative without pharmacokinetic data.

- Activity Gaps : While Lecozotan has defined receptor activity, the target compound’s chromene-thiazole system lacks direct evidence of mechanism, creating uncertainty in extrapolating effects.

Q & A

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in DMSO/ethyl acetate (1:3). For challenging cases, employ microseed matrix screening (MMS) with 96-well plates. Collect X-ray data at 100 K using synchrotron radiation (λ = 0.710–0.980 Å) and solve structures via SHELXT. Refinement with anisotropic displacement parameters (R1 < 5%) ensures accuracy .

Q. How does the electron-withdrawing nitro group in related analogs influence the compound’s electronic profile and reactivity?

- Methodological Answer : Perform Hammett substituent constant (σ) analysis to quantify electronic effects. For example, nitro groups (σₚ = +1.27) increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Validate via cyclic voltammetry (CV) to measure redox potentials and DFT-calculated frontier molecular orbitals (HOMO/LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.